3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide
Description
This compound features a benzamide core with a urea linkage connecting the 3-methoxyphenyl group to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. Its synthesis likely involves coupling activated carboxylic acid derivatives (e.g., using EDCI/HOBt) with amine functionalities, analogous to methods described for structurally related benzamides .
Properties
Molecular Formula |
C19H21N3O5S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(3-methoxyphenyl)benzamide |
InChI |
InChI=1S/C19H21N3O5S/c1-27-17-7-3-6-15(11-17)20-18(23)13-4-2-5-14(10-13)21-19(24)22-16-8-9-28(25,26)12-16/h2-7,10-11,16H,8-9,12H2,1H3,(H,20,23)(H2,21,22,24) |
InChI Key |
MLUGIISSBFEKTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide typically involves multi-step organic reactions. The initial step often includes the preparation of the benzamide core, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The dioxidotetrahydrothiophenylcarbamoyl moiety is then attached via nucleophilic substitution reactions. Common reagents used in these reactions include acyl chlorides, amines, and thiols, under conditions such as reflux in organic solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidotetrahydrothiophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The pathways involved may include signal transduction cascades, leading to changes in cellular functions.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzamide Derivatives
Key Observations :
- Sulfone Group: Present in the target compound and derivatives, this group enhances solubility and oxidative stability compared to non-oxidized thiophene analogues.
- Methoxy Substitution : The 3-methoxyphenyl group in the target compound aligns with findings, where methoxy substituents correlated with elevated anti-oxidant activity (% inhibition >87%) .
- Urea vs.
Research Findings :
- Anti-Oxidant Activity : Methoxy-substituted benzamides (e.g., H10) exhibit significant anti-oxidant activity, suggesting the target’s 3-methoxyphenyl group may confer similar properties .
- Synthetic Accessibility : The target’s sulfone and urea functionalities are synthetically tractable using coupling agents like EDCI/HOBt, as demonstrated in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
